molecular formula C6H5BN2O2S B13566017 Thiazolo[5,4-b]pyridin-6-ylboronic acid

Thiazolo[5,4-b]pyridin-6-ylboronic acid

Cat. No.: B13566017
M. Wt: 180.00 g/mol
InChI Key: MCWCDJGIJZUARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[5,4-b]pyridin-6-ylboronic acid is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a boronic acid functional group attached at the 6th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[5,4-b]pyridin-6-ylboronic acid typically involves the construction of the thiazole and pyridine rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate thiazole and pyridine precursors under specific conditions. For example, the reaction of hydrazonoyl halides with thiazole derivatives in the presence of a base like triethylamine can yield thiazolo[5,4-b]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Thiazolo[5,4-b]pyridin-6-ylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiazolo[5,4-b]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

Thiazolo[5,4-b]pyridin-6-ylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiazolo[5,4-b]pyridin-6-ylboronic acid involves its interaction with specific molecular targets. For example, as a PI3K inhibitor, it binds to the kinase domain of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell growth and survival . This interaction is facilitated by the boronic acid group, which forms key hydrogen bonds with the active site residues of the enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo[5,4-b]pyridin-6-ylboronic acid is unique due to the presence of the boronic acid group, which enhances its reactivity and allows for versatile functionalization. This makes it a valuable scaffold in drug discovery and development, offering opportunities for the creation of novel therapeutic agents.

Properties

Molecular Formula

C6H5BN2O2S

Molecular Weight

180.00 g/mol

IUPAC Name

[1,3]thiazolo[5,4-b]pyridin-6-ylboronic acid

InChI

InChI=1S/C6H5BN2O2S/c10-7(11)4-1-5-6(8-2-4)12-3-9-5/h1-3,10-11H

InChI Key

MCWCDJGIJZUARS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N=C1)SC=N2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.